molecular formula C22H19NO3 B014248 N-4-(1-Pyrene)butyroylglycine CAS No. 228414-55-9

N-4-(1-Pyrene)butyroylglycine

Cat. No.: B014248
CAS No.: 228414-55-9
M. Wt: 345.4 g/mol
InChI Key: ZYPJIZQPSJBSOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-4-(1-Pyrene)butyroylglycine can be synthesized through a series of chemical reactions involving the coupling of 1-pyrenebutyric acid with glycine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-4-(1-Pyrene)butyroylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions often involve electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Mechanism of Action

N-4-(1-Pyrene)butyroylglycine exerts its effects by binding to peptidyl peptide bonds, thereby inhibiting the activity of cellular enzymes such as glycogen synthase and phosphofructokinase . This inhibition can affect various metabolic pathways and cellular processes, making it a valuable tool for studying enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-4-(1-Pyrene)butyroylglycine is unique due to its specific binding affinity for peptidyl peptide bonds and its ability to inhibit key cellular enzymes. This makes it particularly useful for studying enzyme activity and protein interactions, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(4-pyren-1-ylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-19(23-13-20(25)26)6-2-3-14-7-8-17-10-9-15-4-1-5-16-11-12-18(14)22(17)21(15)16/h1,4-5,7-12H,2-3,6,13H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJIZQPSJBSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402815
Record name N-4-(1-Pyrene)butyroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228414-55-9
Record name N-[1-Oxo-4-(1-pyrenyl)butyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228414-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-4-(1-Pyrene)butyroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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